N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide
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Overview
Description
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Amide Bond: This can be achieved by reacting a benzylamine with a suitable acid chloride or anhydride under basic conditions.
Introduction of the Pyridinyl Group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Formation of the Ketone Group: Oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed to introduce the ketone functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The benzyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, PCC
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: As a building block for the synthesis of polymers or advanced materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action for compounds like N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide: can be compared with other amides and ketones such as:
Uniqueness
Structural Complexity: The presence of multiple functional groups (amide, ketone, pyridinyl, and phenyl) makes it a versatile compound for various applications.
Reactivity: The combination of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H18N2O3/c24-18-13-7-8-14-23(18)19(20(25)17-11-5-2-6-12-17)21(26)22-15-16-9-3-1-4-10-16/h1-14,19H,15H2,(H,22,26) |
InChI Key |
WCKKRCFWPGOFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O |
Origin of Product |
United States |
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